Product packaging for 1-(4-Methoxy-3-methylphenyl)propan-1-one(Cat. No.:CAS No. 76805-57-7)

1-(4-Methoxy-3-methylphenyl)propan-1-one

Cat. No.: B3153911
CAS No.: 76805-57-7
M. Wt: 178.23 g/mol
InChI Key: BTDAUZLVABMUJM-UHFFFAOYSA-N
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Description

Contextualization within Substituted Propiophenone (B1677668) Chemistry

Substituted propiophenones are a class of organic molecules characterized by a propiophenone backbone with various functional groups attached to the aromatic ring. Propiophenone itself is an aromatic ketone with a phenyl and an ethyl group attached to the carbonyl carbon. The identity and position of the substituents on the phenyl ring significantly influence the chemical and physical properties of the molecule, including its reactivity and potential biological activity.

The synthesis of substituted propiophenones can be achieved through several established methods. The Friedel-Crafts acylation is a cornerstone reaction in this context, typically involving the reaction of a substituted benzene (B151609) with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. sigmaaldrich.comwikipedia.org This method allows for the direct introduction of the propanoyl group onto the aromatic ring. sigmaaldrich.com Another commercially viable method is the ketonization of a substituted benzoic acid with propionic acid at high temperatures over a catalyst, such as calcium acetate (B1210297) and alumina. wikipedia.org Vapor-phase cross-decarboxylation processes have also been developed as an alternative synthetic route. epo.orggoogle.com

The substituents on the aromatic ring, such as the methoxy (B1213986) and methyl groups in 1-(4-Methoxy-3-methylphenyl)propan-1-one, are crucial. They can direct the regioselectivity of further reactions and modulate the electronic properties of the entire molecule. For instance, the methoxy group is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution.

Significance of Aromatic Ketones in Chemical Synthesis and Derivatives Research

Aromatic ketones, including this compound, are valuable intermediates in organic synthesis. Their carbonyl group is a versatile functional handle that can be transformed into a wide array of other functional groups, making them key building blocks for more complex molecules.

The utility of aromatic ketones extends to various fields, including the synthesis of pharmaceuticals and agrochemicals. For example, propiophenone derivatives have been investigated for their potential as antidiabetic agents. nih.gov A study published in 2012 described the synthesis of a series of propiophenone derivatives that exhibited antihyperglycemic and lipid-lowering activities in animal models. nih.gov Some of these compounds were also found to inhibit protein tyrosine phosphatase 1B (PTP-1B), suggesting a possible mechanism of action for their antidiabetic effects. nih.gov

Furthermore, the core structure of aromatic ketones is found in numerous biologically active compounds and is a common scaffold in medicinal chemistry for the development of new therapeutic agents.

Overview of Current Research Trajectories for this compound and Structurally Related Analogs

Current research involving this compound and its analogs primarily focuses on their potential as intermediates in the synthesis of more complex and potentially bioactive molecules. While dedicated studies on this compound itself are not abundant in publicly available literature, research on closely related structures provides insight into its potential applications.

For instance, the structurally similar compound 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one is documented in chemical databases, indicating interest in the synthesis and characterization of such substituted propiophenones. nih.gov Research into diarylpropane derivatives, which can be synthesized from propiophenone-like precursors, has identified novel tyrosinase inhibitors with potential applications in cosmetics for their depigmenting effects. researchgate.net One such compound, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, demonstrated potent, reversible, and competitive inhibition of mushroom tyrosinase. researchgate.net

Moreover, the synthesis of various substituted thioxanthylium salts, which have applications as organophotoredox catalysts, has been achieved through a Friedel-Crafts approach using methoxy-substituted precursors. nih.gov This highlights the utility of methoxy-substituted aromatic ketones in the development of new catalytic systems. The study of chalcone (B49325) derivatives, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and their subsequent conversion to compounds like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, showcases the role of related ketone structures in creating potentially bioactive heterocyclic compounds. mdpi.com

The investigation of these and other analogs suggests that the primary research trajectory for this compound is as a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Chemical Compound Data

Compound Name
This compound
Propiophenone
1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Propanoyl chloride
Propionic anhydride
Aluminum chloride
Calcium acetate
Alumina

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂ sigmaaldrich.com
Molecular Weight 178.23 g/mol sigmaaldrich.com
Form Solid sigmaaldrich.com
InChI 1S/C11H14O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7H,4H2,1-3H3 sigmaaldrich.com
InChI Key BTDAUZLVABMUJM-UHFFFAOYSA-N sigmaaldrich.com
SMILES O(C)c1c(cc(cc1)C(=O)CC)C sigmaaldrich.com
MDL Number MFCD09891208 sigmaaldrich.com
PubChem Substance ID 329819137 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B3153911 1-(4-Methoxy-3-methylphenyl)propan-1-one CAS No. 76805-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDAUZLVABMUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformation Pathways for 1 4 Methoxy 3 Methylphenyl Propan 1 One

Strategic Synthetic Routes to the 1-(4-Methoxy-3-methylphenyl)propan-1-one Scaffold

The construction of the this compound framework is most effectively achieved through electrophilic aromatic substitution, primarily the Friedel-Crafts acylation. This approach allows for the direct introduction of the propanoyl group onto the substituted aromatic ring.

Exploration of Precursor Selection and Initial Ketone Formation Techniques

The logical precursors for the synthesis of this compound are 2-methylanisole (B146520) and a propanoylating agent, such as propanoyl chloride or propionic anhydride (B1165640). utm.my The Friedel-Crafts acylation reaction is a cornerstone of ketone synthesis, involving the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.orgyoutube.com

The general reaction proceeds by the activation of the acylating agent by the Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. byjus.comusask.ca This electrophile then attacks the electron-rich aromatic ring of 2-methylanisole. Subsequent deprotonation of the intermediate restores aromaticity and yields the desired ketone. byjus.comdepaul.edu

While AlCl₃ is a common catalyst, other Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can also be employed. utm.myorganic-chemistry.org The choice of catalyst can influence the reaction conditions and selectivity. For instance, using solid acids like H-beta zeolite can offer advantages in terms of catalyst recyclability and milder reaction conditions. utm.my

Table 1: Key Precursors for the Synthesis of this compound
Precursor NameChemical FormulaRole in Synthesis
2-MethylanisoleC₈H₁₀OAromatic substrate
Propanoyl chlorideC₃H₅ClOAcylating agent
Propionic anhydrideC₆H₁₀O₃Acylating agent
Aluminum chlorideAlCl₃Lewis acid catalyst

Methodologies for Regioselective Introduction of Methoxy (B1213986) and Methyl Aromatic Substituents

The regiochemical outcome of the Friedel-Crafts acylation is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of 2-methylanisole, both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing. depaul.edu The methoxy group is a stronger activating group than the methyl group.

The incoming acyl group will preferentially add to the position most activated and sterically accessible. In 2-methylanisole, the position para to the strongly activating methoxy group (C4) is the most likely site of acylation. This leads to the desired product, this compound. The substitution at this position is favored due to the powerful resonance-donating effect of the methoxy group, which stabilizes the intermediate carbocation formed during the electrophilic attack. youtube.com

Adaptations from Related Propanone and Propiophenone (B1677668) Synthetic Protocols

The synthesis of this compound can be logically inferred from established protocols for the synthesis of similar propiophenone derivatives. For instance, the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride to produce 4-methoxypropiophenone is a well-documented reaction. youtube.com This reaction typically employs aluminum chloride as a catalyst in a solvent like dichloromethane. youtube.com By substituting anisole with 2-methylanisole, the synthesis can be adapted to yield the target molecule.

Similarly, the synthesis of other substituted propiophenones, such as those derived from cathinone, often involves the Friedel-Crafts acylation of a corresponding aromatic precursor with a propionylating agent. wikipedia.org These established procedures provide a solid framework for developing a reliable synthetic route to this compound.

Mechanistic Investigations of Key Synthetic Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side products.

Analysis of Condensation Reaction Pathways and Catalytic Systems (e.g., Claisen-Schmidt Condensation Adaptations for Related Chalcones)

While not a direct synthesis of the target compound, the Claisen-Schmidt condensation is a relevant reaction that demonstrates the reactivity of the propanone moiety for further structural elaboration. wikipedia.org This base-catalyzed condensation reaction occurs between a ketone (in this case, a propiophenone derivative) and an aldehyde that lacks α-hydrogens, such as benzaldehyde, to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). wikipedia.orgresearchgate.net

The mechanism involves the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH or KOH) to form an enolate ion. researchgate.net This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable conjugated system of the chalcone. nih.gov

In the context of this compound, it could be condensed with various aromatic aldehydes to produce a library of chalcone derivatives. The reaction conditions, such as the choice of base and solvent, can be adapted from numerous published procedures for chalcone synthesis. researchgate.nettaylorandfrancis.com

Examination of Alkylation and Acylation Strategies for Structural Elaboration

The α-carbon of the propanone side chain in this compound is amenable to further functionalization through alkylation and acylation reactions. These reactions proceed via the formation of an enolate intermediate. wikipedia.org

Alkylation: The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. rsc.org It involves the deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new C-C bond. wikipedia.orglibretexts.org The use of a strong, non-nucleophilic base like LDA is often preferred to ensure complete enolate formation and minimize side reactions like self-condensation. libretexts.org This strategy allows for the introduction of various alkyl groups at the α-position of the propanone chain.

Acylation: Similarly, the α-acylation of ketones can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or an anhydride. libretexts.org This reaction leads to the formation of a β-dicarbonyl compound. The enamine approach, developed by Stork, provides an alternative, milder method for α-acylation, avoiding the use of strong bases. libretexts.org In this method, the ketone is first converted to an enamine, which then acts as the nucleophile to attack the acylating agent. Subsequent hydrolysis of the resulting iminium salt yields the β-dicarbonyl product. libretexts.org

Principles of Sustainable Chemistry in Propiophenone Synthesis

The synthesis of propiophenones, including this compound, has traditionally relied on methods like the Friedel-Crafts acylation. However, growing environmental concerns have necessitated a shift towards more sustainable and greener synthetic routes. begellhouse.com Classical Friedel-Crafts reactions often employ stoichiometric or excess quantities of strong Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), which are hazardous, corrosive, and generate significant amounts of toxic and difficult-to-treat waste during aqueous work-up. researchgate.neteurekaselect.comresearchgate.net The principles of sustainable chemistry aim to mitigate these issues by designing processes that reduce waste, use less hazardous materials, and improve energy efficiency.

Development of Green Synthetic Protocols and Reaction Conditions

The evolution towards environmentally benign synthetic methods for propiophenones focuses on replacing hazardous reagents and minimizing waste generation. A key area of development is the move from traditional homogeneous catalysis to heterogeneous systems and the exploration of alternative reaction conditions.

The conventional approach to producing ketones like propiophenone involves the Friedel-Crafts acylation of an aromatic compound with an acyl halide or anhydride, catalyzed by a Lewis acid. google.comyoutube.com This method, while effective, suffers from significant environmental drawbacks, including the generation of corrosive hydrogen halide gas and a large volume of acidic waste. researchgate.net

Green synthetic protocols seek to overcome these limitations. One major advancement is the replacement of traditional Lewis acids with solid acid catalysts, such as zeolites. researchgate.neteurekaselect.com These materials are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the work-up process and reducing waste. researchgate.net Furthermore, research has focused on replacing hazardous acylating agents like acyl chlorides with more benign alternatives such as carboxylic acids or anhydrides. researchgate.netresearchgate.net

Solvent-free reaction conditions represent another significant green chemistry approach. nih.gov By eliminating the organic solvent, which often accounts for the largest mass input in a typical reaction, these protocols can lead to higher yields, faster reaction rates, and a significant reduction in waste. nih.govorganicchemistrydata.org For instance, the use of zinc oxide (ZnO) as a catalyst has been shown to facilitate Friedel-Crafts acylation under solvent-free conditions at room temperature. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Protocols for Acylation

ParameterTraditional Protocol (e.g., Friedel-Crafts)Green Protocol
CatalystStoichiometric AlCl₃, FeCl₃ (hazardous, corrosive) researchgate.netCatalytic amounts of solid acids (Zeolites), reusable metal oxides (ZnO) researchgate.netresearchgate.net
Acylating AgentAcyl halides (e.g., propionyl chloride) google.comyoutube.comCarboxylic anhydrides or carboxylic acids researchgate.netresearchgate.net
SolventsHalogenated hydrocarbons (e.g., Dichloromethane) youtube.comSolvent-free conditions or green solvents (e.g., ionic liquids) nih.govnumberanalytics.com
Waste GenerationHigh volume of acidic and corrosive waste eurekaselect.comMinimal waste, recyclable components researchgate.netnumberanalytics.com
Work-upCumbersome aqueous work-up to hydrolyze catalyst eurekaselect.comSimple filtration to recover catalyst researchgate.net

Evaluation of Catalytic Systems and Solvent Selection in Environmentally Conscious Synthesis

Evaluation of Catalytic Systems

The search for sustainable catalysts is a primary focus in modern organic synthesis. begellhouse.com The goal is to replace traditional homogeneous catalysts with heterogeneous systems that are efficient, selective, and recyclable. numberanalytics.com

Zeolites: These microporous aluminosilicates have emerged as highly effective solid acid catalysts for Friedel-Crafts acylation. eurekaselect.com Zeolites like H-Beta, H-ZSM5, and H-Y offer several advantages, including thermal stability, shape selectivity which can lead to high regioselectivity, and ease of regeneration and reuse. researchgate.neteurekaselect.com However, a significant challenge with zeolite catalysts is their tendency to deactivate due to the plugging of pores by reaction products, an issue that requires further research to commercialize these green methodologies fully. researchgate.net

Metal Oxides: Simple metal oxides, such as zinc oxide (ZnO), have been successfully used as low-cost, eco-friendly, and reusable catalysts for the acylation of aromatic compounds. researchgate.net ZnO can be reused multiple times after a simple washing, making it a sustainable option. researchgate.net

Advanced Lewis Acids: Research is also being conducted on novel, more potent Lewis acid catalysts that can be used in smaller, truly catalytic amounts. numberanalytics.com Catalysts based on metals like Scandium (Sc), Indium (In), and Hafnium (Hf) have demonstrated high activity and selectivity under mild conditions and often show greater tolerance to moisture. numberanalytics.com

Table 2: Performance of Various Catalytic Systems in Acylation Reactions

Catalyst SystemTypeKey AdvantagesChallengesReference
Aluminum Trichloride (AlCl₃)Traditional Lewis AcidHigh reactivityStoichiometric amounts needed, moisture sensitive, corrosive, high waste researchgate.netnumberanalytics.com
Zeolites (H-Beta, H-Y)Heterogeneous Solid AcidReusable, non-corrosive, high regioselectivity, thermally stableCatalyst deactivation by pore plugging researchgate.neteurekaselect.com
Zinc Oxide (ZnO)Heterogeneous Metal OxideLow-cost, eco-friendly, reusable, effective in solvent-free conditionsActivity may be lower than traditional catalysts researchgate.net
Scandium Triflate (Sc(OTf)₃)Modern Lewis AcidHigh activity in catalytic amounts, moisture tolerantHigher cost compared to traditional catalysts numberanalytics.comstackexchange.com
Ionic LiquidsCatalyst and/or SolventPotential for recyclability, low vapor pressureCost, potential toxicity, and purification challenges numberanalytics.com

Solvent Selection

Solvents are a critical component of most chemical processes and often represent the largest contributor to waste. organicchemistrydata.org Therefore, selecting an appropriate solvent is a crucial step in designing an environmentally conscious synthesis. researchgate.net Several major pharmaceutical companies have developed solvent selection guides that rank solvents based on a holistic assessment of their safety, health, and environmental impacts. organicchemistrydata.orgubc.caresearchgate.net These guides categorize solvents into classes such as "recommended," "usable," and "banned" to aid chemists in making sustainable choices. ubc.ca

Traditional solvents used in Friedel-Crafts reactions, such as dichloromethane, are now considered undesirable due to their environmental and health hazards. youtube.com The focus has shifted towards greener alternatives. Water is considered an ideal green solvent where chemically appropriate, given that it is non-toxic, non-flammable, and readily available. researchgate.net Other preferred solvents include alcohols like ethanol (B145695) and some esters. The ultimate goal is to perform reactions under solvent-free conditions, which eliminates solvent waste entirely. nih.gov

Table 3: Classification of Solvents for Green Chemistry

ClassificationExample SolventsRationaleReference
RecommendedWater, Ethanol, Isopropanol, Acetone, Ethyl Acetate (B1210297)Low environmental impact, low toxicity, readily available. ubc.caresearchgate.net
Usable (Substitution Advised)Toluene, Cyclohexane, Methyl t-butyl ether (MTBE)Possess some undesirable properties (e.g., toxicity, safety concerns) but are acceptable when no better alternative exists. ubc.ca
Banned / UndesirableBenzene (B151609), Dichloromethane (DCM), Chloroform, Carbon Tetrachloride, Diethyl EtherHigh toxicity, carcinogenicity, high environmental impact, or significant safety hazards (e.g., peroxide formation). youtube.comubc.ca

Advanced Analytical and Spectroscopic Characterization of 1 4 Methoxy 3 Methylphenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. The predicted ¹H NMR spectrum of 1-(4-methoxy-3-methylphenyl)propan-1-one in a standard solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals corresponding to each unique proton environment.

The aromatic region is expected to show three signals for the protons on the substituted phenyl ring. The proton at the C5 position, situated between the methoxy (B1213986) and methyl groups, would likely appear as a doublet. The protons at the C2 and C6 positions would also produce distinct signals, likely a doublet and a doublet of doublets, respectively, due to coupling with their neighbors.

The aliphatic region would contain signals for the propanoyl group. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a quartet, coupled to the terminal methyl protons (-CH₃). These terminal methyl protons would, in turn, show up as a triplet. The methoxy and the methyl group protons attached to the aromatic ring would each produce a singlet.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (C2-H)7.7 - 7.8d~2.0
Aromatic H (C6-H)7.6 - 7.7dd~8.5, 2.0
Aromatic H (C5-H)6.8 - 6.9d~8.5
Methoxy (-OCH₃)3.8 - 3.9s-
Methylene (-CH₂-)2.9 - 3.0q~7.2
Aromatic Methyl (-CH₃)2.2 - 2.3s-
Ethyl Methyl (-CH₃)1.1 - 1.2t~7.2

Note: The predicted values are based on established chemical shift ranges and coupling constant patterns for similar molecular structures.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the methoxy group (C4) being the most deshielded in this region. The quaternary carbons (C1, C3, and C4) will also be identifiable. The aliphatic carbons of the propanoyl group and the methyl and methoxy substituents will appear at higher field (lower ppm values).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~199
Aromatic C4 (-OCH₃)~160
Aromatic C1~131
Aromatic C2~130
Aromatic C6~128
Aromatic C3 (-CH₃)~125
Aromatic C5~110
Methoxy (-OCH₃)~55
Methylene (-CH₂)~32
Aromatic Methyl (-CH₃)~16
Ethyl Methyl (-CH₃)~8

Note: These are estimated chemical shifts based on typical values for the functional groups and substitution patterns present in the molecule.

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the methylene protons and the terminal methyl protons of the propanoyl group, as well as the couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ketone is expected around 1680 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanoyl and methyl groups would be observed just below 3000 cm⁻¹. The spectrum would also show characteristic peaks for the C-O stretching of the methoxy group and various aromatic C=C stretching and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2980-2850Medium-Strong
Carbonyl (C=O) Stretch~1680Strong
Aromatic C=C Stretch1600-1450Medium
C-O Stretch (Methoxy)1250-1200Strong
C-H Bending1470-1350Variable

Note: Predicted wavenumbers are based on characteristic infrared absorption frequencies for the respective functional groups.

Predicted Raman Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Strong
Aliphatic C-H Stretch2980-2850Medium
Carbonyl (C=O) Stretch~1680Weak-Medium
Aromatic Ring Stretch~1600Strong
Aromatic C-H in-plane bend1200-1000Medium

Note: The intensities in Raman spectroscopy are dependent on the change in polarizability of the molecule during vibration.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, detailed structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures m/z values to a high degree of accuracy (typically within 5 ppm), allowing for the determination of a unique elemental formula.

For this compound, the molecular formula is C₁₁H₁₄O₂. The calculated monoisotopic (exact) mass can be compared against the experimentally measured value to validate the compound's identity.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₄O₂
Nominal Mass178 g/mol
Monoisotopic Mass178.0994 Da
[M+H]⁺ Ion179.1067 Da
[M+Na]⁺ Ion201.0886 Da

Data computed based on isotopic masses.

The primary fragmentation pathway for aromatic ketones like this compound under electron ionization (EI) involves alpha-cleavage at the carbonyl group. The most significant fragmentation is the loss of the ethyl radical (•C₂H₅), leading to the formation of a stable acylium ion. The subsequent loss of a neutral carbon monoxide (CO) molecule is also a characteristic fragmentation.

Table 2: Predicted Key Mass Fragments of this compound in EI-MS

m/z Value (Predicted)Ion StructureFragmentation Pathway
178[C₁₁H₁₄O₂]⁺•Molecular Ion (M⁺•)
149[C₉H₉O₂]⁺[M - C₂H₅]⁺ (α-cleavage)
121[C₈H₉O]⁺[M - C₂H₅ - CO]⁺
91[C₇H₇]⁺Tropylium ion, from further fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound and confirming its identity.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is generally suitable. The retention time from the GC provides a measure of the compound's purity, with a single sharp peak indicating a high degree of purity. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, which can be compared to spectral libraries or theoretical fragmentation patterns for definitive identification.

For analyzing this compound within complex matrices, such as reaction mixtures or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice nih.govnih.gov. LC-MS is particularly useful for non-volatile or thermally labile compounds, although it is also widely applied to a broad range of analytes.

A common approach involves reverse-phase liquid chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol nih.govresearchgate.net. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation. For MS compatibility, volatile buffers or additives like formic acid or ammonium acetate (B1210297) are added to the mobile phase to promote ionization. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar molecules. The high sensitivity and specificity of tandem mass spectrometry (LC-MS/MS), particularly in the multiple reaction monitoring (MRM) mode, allow for accurate quantification even at very low concentrations ulisboa.pt.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light. For aromatic ketones like this compound, the absorption spectrum is characterized by electronic transitions involving the aromatic ring and the carbonyl group.

The spectrum is expected to show two main absorption bands characteristic of such structures:

A strong absorption band (high molar absorptivity) typically below 280 nm. This band is attributed to the π → π* electronic transition within the substituted benzene (B151609) ring, which is in conjugation with the carbonyl group. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring is expected to cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted acetophenone.

A weaker absorption band (low molar absorptivity) at a longer wavelength, typically above 300 nm. This band arises from the n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic TransitionPredicted λₘₐₓ RangeMolar Absorptivity (ε)
π → π260 – 285 nmHigh
n → π310 – 330 nmLow

Values are estimations based on the analysis of similar aromatic ketone structures.

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment

Chromatography is fundamental to the isolation and purification of this compound, as well as for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method is highly effective. A typical analysis utilizes a C18 stationary phase with a mobile phase consisting of a mixture of water and acetonitrile or methanol. sielc.com The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks, often expressed as "area percent."

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles. This results in significantly higher resolution, greater sensitivity, and much faster analysis times. A method developed for HPLC can often be transferred to a UPLC system, reducing run times from several minutes to potentially under a minute, which dramatically increases sample throughput waters.comwaters.com.

Table 4: Representative HPLC/UPLC Method Parameters for Purity Analysis

ParameterHPLC ConditionUPLC Condition
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B in 10 min40% B to 90% B in 1.5 min
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at predicted λₘₐₓ (e.g., 275 nm)UV at predicted λₘₐₓ (e.g., 275 nm)
Column Temp. 30 °C40 °C

These parameters are illustrative and require optimization for specific applications.

Advanced Chromatographic Separation and Chiral Resolution Techniques

The separation of enantiomers of this compound, and its related isomers, necessitates the use of advanced chromatographic techniques. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for achieving this separation. The choice of technique and CSP is often empirical and depends on the specific structural features of the analyte.

Polysaccharide-based CSPs are among the most versatile and widely used for the chiral separation of a broad range of compounds, including ketones. springernature.comresearchgate.net These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, provide a chiral environment that allows for differential interaction with the enantiomers of the analyte. nih.gov The chiral recognition mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. researchgate.net

For a compound like this compound, columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) would be primary candidates for screening. The selection of the mobile phase is crucial for optimizing the separation. A normal-phase elution, using mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol), is a common starting point for chiral separations on polysaccharide-based CSPs. chromatographyonline.com The alcohol modifier plays a key role in the enantioselective interactions.

ParameterTypical Starting Conditions for Propiophenone (B1677668) Derivatives
Chiral Stationary Phase (CSP)Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm

The data in this table represents typical starting parameters for the chiral HPLC separation of propiophenone derivatives and serves as a likely effective method for this compound based on established chromatographic principles.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds like substituted propiophenones. For the separation of regioisomers and enantiomers, the use of chiral capillary columns is essential. Cyclodextrin-based CSPs are frequently employed in GC for chiral separations. nih.govgcms.cz

A study on the GC-MS analysis of regioisomeric methoxy methyl phenylacetones, which are structurally analogous to this compound, demonstrated the successful separation of ten different isomers on a modified beta-cyclodextrin stationary phase. nih.gov This research provides valuable insights into the expected chromatographic behavior of the target compound and its isomers. The study found that the elution order was dependent on the substitution pattern on the phenyl ring. Specifically, ortho-methoxy substituted ketones eluted before meta-methoxy isomers, while para-methoxy substituted ketones showed the strongest retention. nih.gov

ParameterConditions for Separation of Methoxy Methyl Phenylacetone Isomers
Chiral Stationary Phase (CSP)Modified beta-cyclodextrin
Column Dimensions30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium
Temperature ProgramInitial 100 °C, ramp to 200 °C at 5 °C/min
DetectionMass Spectrometry (MS)

This table is based on the published method for the GC-MS analysis of structurally similar methoxy methyl phenylacetones and indicates a probable effective approach for the separation of isomers of this compound. nih.gov

For the specific chiral resolution of this compound by GC, a cyclodextrin-based chiral column would be the most appropriate choice. The enantiomers would interact differently with the chiral cavities of the cyclodextrin, leading to different retention times and enabling their separation and quantification.

Computational Chemistry and Theoretical Investigations of 1 4 Methoxy 3 Methylphenyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of a molecule's electronic landscape. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a robust and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 1-(4-Methoxy-3-methylphenyl)propan-1-one, a DFT approach would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can map out the energetic profile of the molecule. This includes calculating its total electronic energy, heats of formation, and the energies of various conformations. By understanding the energy differences between various rotational isomers (conformers), particularly around the single bonds of the propanone side chain and the methoxy (B1213986) group, researchers can predict the most likely shapes the molecule will adopt.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

For this compound, an analysis of its HOMO and LUMO would reveal:

Reactivity Sites: The locations of the HOMO and LUMO clouds on the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Chemical Reactivity: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Electronic Transitions: The energy of the HOMO-LUMO gap is also related to the electronic transitions a molecule can undergo, which is relevant for predicting its UV-Visible absorption properties.

A data table from such a study would typically look like this, although specific values for this compound are not available in the literature:

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Note: This table is for illustrative purposes only. Actual values would be determined from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting reactivity. The MEP map for this compound would illustrate the charge distribution across the molecule using a color scale. Typically:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this molecule, such a region would be expected around the oxygen atom of the carbonyl group.

Blue regions denote areas of positive electrostatic potential, which are electron-poor and are sites for nucleophilic attack.

Green regions represent areas of neutral potential.

This analysis provides a clear picture of the molecule's polarity and helps predict how it will interact with other molecules, including reagents, solvents, and biological receptors.

Molecular Dynamics and Conformational Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.

These simulations are crucial for:

Conformational Analysis: Identifying the different shapes (conformers) the molecule can adopt at a given temperature and how it transitions between them. This is particularly important for the flexible propanone side chain.

Solvent Effects: Understanding how the molecule interacts with solvent molecules, which can influence its preferred conformation and reactivity.

Thermodynamic Properties: Calculating properties like free energy and entropy, which are essential for a complete understanding of its behavior in a system.

Simulation and Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic data, which can be invaluable for interpreting experimental results. For this compound, these predictions would include:

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental spectra, can help confirm the structure of the molecule and assign specific signals to particular atoms.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions and predict the UV-Visible absorption spectrum, indicating the wavelengths at which the molecule absorbs light.

Vibrational Frequencies: Calculations can determine the vibrational modes of the molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. This allows for the assignment of specific spectral bands to the stretching and bending of particular bonds, such as the C=O stretch of the ketone group.

A typical data table comparing experimental and calculated vibrational frequencies might be structured as follows:

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)Assignment
C=O stretchValueValueCarbonyl group
C-O-C stretchValueValueMethoxy group
Aromatic C-H stretchValueValuePhenyl ring
Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Predictive Modeling of Chemical Reactivity and Selectivity in Organic Transformations

Building on the electronic structure and energetic information from quantum chemical calculations, computational models can predict the reactivity and selectivity of this compound in various organic reactions. By modeling the transition states and reaction pathways for potential transformations, such as reduction of the ketone or electrophilic aromatic substitution, chemists can predict which products are most likely to form. This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions, saving time and resources in the laboratory. For instance, computational models could predict whether a reaction is likely to be kinetically or thermodynamically controlled and identify potential side products. nih.govacs.org

Applications As Precursors and Intermediates in Complex Organic Synthesis

Role in the Synthesis of Diverse Heterocyclic Compounds

The molecular structure of 1-(4-methoxy-3-methylphenyl)propan-1-one provides a versatile scaffold for the construction of various heterocyclic compounds. The presence of the carbonyl group and the adjacent reactive methylene (B1212753) and methyl groups allows for a range of cyclization reactions.

Pyrimidines: Substituted pyrimidines are a critical class of nitrogen-containing heterocycles with wide-ranging biological activities, including antiviral and anticancer properties. nih.gov General synthetic routes to pyrimidines often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org this compound can be elaborated into a suitable 1,3-dicarbonyl derivative, which can then undergo cyclization to form a pyrimidine (B1678525) ring. For instance, Claisen condensation with an appropriate ester would yield a β-diketone, a key intermediate for pyrimidine synthesis.

Isoxazoles: Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen, known for their diverse pharmacological activities. mdpi.com A common method for isoxazole (B147169) synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). organic-chemistry.orgresearchgate.net The β-diketone derived from this compound can be reacted with hydroxylamine to produce a 3,5-disubstituted isoxazole, where the substitution pattern is dictated by the initial propiophenone (B1677668).

Quinolines: Quinolines are bicyclic aromatic nitrogen heterocycles found in numerous natural products and synthetic drugs, notably antimalarials. nih.govpreprints.org The Friedländer annulation is a classical method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound does not possess the 2-amino group, it can be chemically modified to introduce one. Alternatively, its derivatives can participate in other quinoline syntheses, such as the Combes quinoline synthesis, by reacting with anilines under acidic conditions. organic-chemistry.orgnih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound
HeterocycleGeneral Synthetic StrategyKey Intermediate from Target Compound
PyrimidineCondensation with an amidine organic-chemistry.orgβ-Diketone derivative
IsoxazoleReaction with hydroxylamine mdpi.comorganic-chemistry.orgβ-Diketone derivative
QuinolineFriedländer or Combes synthesis nih.govorganic-chemistry.orgModified ketone with an ortho-amino group or reaction with anilines

Intermediate in the Development of Complex Organic Molecules for Medicinal Chemistry Research

Substituted acetophenones and propiophenones are valuable intermediates in the synthesis of pharmaceutically active molecules. mdpi.comgoogle.com The 4-methoxy-3-methylphenyl moiety present in this compound is found in various compounds with biological activity. The versatility of the ketone functional group allows for a multitude of transformations to build more complex structures.

For example, the ketone can be reduced to a secondary alcohol, which can then be used in ether or ester linkages. The α-carbon can be functionalized, for instance, through α-bromination, to introduce new functionalities and build more complex side chains. nih.govnih.gov Such brominated intermediates are key in the synthesis of various pharmaceutical compounds. nih.gov

The aromatic ring can also be further substituted to modulate the electronic and steric properties of the molecule, which is a common strategy in drug design to optimize binding to biological targets. The antidepressant bupropion (B1668061) and the anorectic drug amfepramone are examples of pharmaceuticals derived from substituted ketones. mdpi.com

Building Block Potential for Advanced Materials Science Applications (e.g., Photoinitiators)

Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization. qinmuchem.com They are essential components in UV-curable coatings, inks, and adhesives. Acetophenone and its derivatives are well-known photoinitiators. qinmuchem.com The mechanism often involves the formation of a triplet state upon UV irradiation, which can then abstract a hydrogen atom from a synergist (like an amine) to generate initiating radicals. rsc.org

While the direct use of this compound as a photoinitiator is not extensively documented, its structural similarity to known photoinitiators like benzophenone (B1666685) suggests its potential in this area. researchgate.net The methoxy (B1213986) and methyl groups on the phenyl ring can influence the photochemical properties, such as the absorption wavelength and the efficiency of intersystem crossing to the reactive triplet state. Further derivatization of the molecule could lead to the development of novel photoinitiators with tailored properties for specific applications in advanced materials science. nih.govresearchgate.net

Precursor for the Synthesis of Novel Analogues and Homologues of Research Interest

This compound is a valuable starting material for the synthesis of a variety of analogues and homologues for research purposes. The reactivity of the ketone and the aromatic ring allows for systematic structural modifications.

Analogues through Ketone Modification:

Reduction: The ketone can be reduced to the corresponding alcohol, 1-(4-methoxy-3-methylphenyl)propan-1-ol, which can be studied for its own biological properties or used as an intermediate for further reactions.

Reductive Amination: Reaction with an amine under reducing conditions can yield the corresponding amine analogue, which is a common scaffold in medicinal chemistry.

Grignard Reaction: Addition of Grignard reagents to the carbonyl group allows for the introduction of various alkyl or aryl groups, leading to tertiary alcohol analogues.

Analogues through Aromatic Ring Modification:

Demethylation: The methoxy group can be cleaved to yield the corresponding phenol, which can then be re-alkylated to produce a library of ether analogues.

Further Substitution: The aromatic ring can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing methoxy and methyl groups.

Homologues:

The propiophenone can be used to synthesize longer-chain ketones through various synthetic routes, thereby creating a series of homologues for structure-activity relationship (SAR) studies.

This ability to systematically modify the structure of this compound makes it a useful tool for exploring the chemical space around a particular pharmacophore or material scaffold.

Table 2: List of Mentioned Chemical Compounds
Compound Name
This compound
1-(4-methoxy-3-methylphenyl)propan-1-ol
4-chloro-α-bromo-acetophenone
Amfepramone
Benzophenone
Bupropion
Hydroxylamine
Isoxazole
Pyrimidine
Quinoline

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Methoxy 3 Methylphenyl Propan 1 One Analogues

Impact of Aromatic Substitutions on Molecular Functionality (e.g., Positional and Electronic Effects of Methoxy (B1213986) and Methyl Groups)

The substituents on the aromatic ring are critical determinants of a molecule's electronic and steric properties, which in turn dictate its interaction with biological targets or its material characteristics. In 1-(4-Methoxy-3-methylphenyl)propan-1-one, the phenyl ring is decorated with a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 3.

Electronic Effects: Both the methoxy and methyl groups are classified as electron-donating groups (EDGs).

Methyl Group (-CH₃): This group is a weak electron-donating group, operating primarily through a positive inductive effect (+I) and hyperconjugation.

The combined presence of these two EDGs enhances the nucleophilicity of the benzene (B151609) ring. The position of these substituents is crucial. The 4-methoxy group strongly directs incoming electrophiles to the ortho and para positions. Since the para position is blocked, it strongly activates the positions ortho to it (positions 3 and 5). The 3-methyl group further weakly activates the ring. This substitution pattern significantly influences the molecule's reactivity and its potential to form key interactions like hydrogen bonds or π-π stacking. In studies of related aromatic ketones, the presence and position of electron-donating groups were found to be crucial for activity. For instance, SAR analysis of benzylideneacetophenone derivatives revealed that electron-donating groups on the phenyl rings generally enhance anti-inflammatory and antioxidant activity. nih.gov

Positional (Steric) Effects: The placement of substituents governs the molecule's three-dimensional shape and how it can fit into a binding pocket or crystal lattice.

The methyl group at position 3, adjacent to the methoxy group, can create steric hindrance that may influence the preferred conformation of the methoxy group and the propanone side chain.

Studies on other substituted aromatic compounds have shown that ortho-substituted derivatives often exhibit different activity profiles compared to their meta- or para-isomers due to steric clashes or by forcing adjacent functional groups into specific orientations. nih.govresearchgate.net In a series of substituted ketamine analogs, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts. nih.gov

The following table illustrates the expected impact of modifying aromatic substituents on a hypothetical propiophenone (B1677668) core, based on established SAR principles.

Substituent at R1 (para) Substituent at R2 (meta) Electronic Effect Expected Impact on a Hypothetical Receptor Binding
-OCH₃ (Methoxy)-CH₃ (Methyl)Strong electron-donatingPotentially enhanced activity due to increased electron density and H-bond accepting capability.
-OH (Hydroxy)-CH₃ (Methyl)Strong electron-donating, H-bond donorMay increase binding affinity through additional hydrogen bond donation.
-H-HNeutralBaseline activity.
-Cl (Chloro)-HElectron-withdrawingMay alter binding mode, potentially increasing lipophilicity and membrane permeability.
-NO₂ (Nitro)-HStrong electron-withdrawingGenerally decreases activity in many biological systems by reducing ring electron density.

Influence of Propanone Chain Modifications on Molecular Interactions and Properties

The propanone side chain (-CO-CH₂-CH₃) is a key feature, contributing to the molecule's polarity, shape, and potential for interaction. The carbonyl group (C=O) is a polar moiety and can act as a hydrogen bond acceptor. The ethyl group provides a degree of lipophilicity and conformational flexibility.

Modifications to this chain can drastically alter the compound's structure-property relationship (SPR):

Alkyl Chain Length: Shortening the chain to a methyl group (acetophenone analog) or lengthening it to a propyl group (butyrophenone analog) would alter the compound's lipophilicity (logP) and steric profile. Changes in lipophilicity are known to affect absorption, distribution, metabolism, and excretion (ADME) properties. In one QSAR study of aromatic ketones, the total lipophilicity of the molecule was a significant factor in its biological activity. acs.org

Branching: Introducing branching on the alkyl chain, for example, creating an isobutyrophenone (B147066) analog, would introduce significant steric bulk. This could either enhance binding by promoting a specific, favorable conformation or decrease it by preventing access to a binding site.

Introducing Unsaturation: Replacing the ethyl group with a vinyl group would introduce a rigid, planar element and extend the conjugated π-system of the molecule. This can enhance π-π stacking interactions and alter the electronic properties of the carbonyl group. Studies on other aromatic ketones have shown that extending the conjugation length can significantly impact properties. unige.ch

Correlation of Spectroscopic Data with Subtle Structural Variations

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure of this compound and its analogs. Furthermore, subtle variations in these spectra can be directly correlated with changes in the molecular structure.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons in the aromatic region are highly sensitive to the electronic effects of substituents. For example, replacing the electron-donating -OCH₃ group with an electron-withdrawing -NO₂ group would cause a downfield shift (to higher ppm) for the aromatic protons and carbons. Similarly, modifying the propanone chain would result in predictable changes in the aliphatic region of the spectrum.

IR Spectroscopy: The stretching frequency of the carbonyl group (C=O) is a prominent peak in the IR spectrum, typically appearing around 1680-1700 cm⁻¹. This frequency is sensitive to the electronic environment. Electron-donating groups on the aromatic ring increase electron density through resonance, slightly weakening the C=O double bond and lowering its stretching frequency. Conversely, electron-withdrawing groups would increase it.

Mass Spectrometry: The fragmentation pattern in MS is directly related to the molecular structure. The primary fragmentation for this compound would likely be an alpha-cleavage, resulting in the loss of the ethyl group to form a stable acylium ion. Variations in the aromatic ring or propanone chain would lead to different fragment masses, allowing for the precise characterization of analogs.

The following table provides a hypothetical correlation of expected spectroscopic shifts with structural changes.

Analog Structure Expected ¹H NMR Shift (Aromatic H's) Expected IR Carbonyl Stretch (cm⁻¹) Key Mass Spec Fragment (m/z)
This compound~6.8-7.7 ppm~1685 cm⁻¹149 [M-C₂H₅]⁺
1-(4-Hydroxy-3-methylphenyl)propan-1-one~6.7-7.6 ppm~1680 cm⁻¹135 [M-C₂H₅]⁺
1-(4-Nitro-3-methylphenyl)propan-1-one~7.5-8.2 ppm~1700 cm⁻¹164 [M-C₂H₅]⁺
1-(4-Methoxy-3-methylphenyl)ethan-1-one~6.8-7.7 ppm~1684 cm⁻¹149 [M-CH₃]⁺

Computational Approaches in SAR/SPR Determination

Computational chemistry provides powerful tools to predict the properties and activities of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model would be developed by:

Synthesizing a library of analogs with diverse substituents and chain modifications.

Measuring their biological activity (e.g., enzyme inhibition, receptor binding).

Calculating a wide range of molecular descriptors for each analog (e.g., electronic, steric, hydrophobic, topological).

Using statistical methods, like partial least squares (PLS) regression, to create an equation that correlates the descriptors with activity. nih.govresearchgate.net

Studies on aromatic ketone inhibitors have successfully used descriptors like lipophilicity (logP) and steric parameters (molar refractivity) to build predictive QSAR models. acs.org Such a model for propiophenone analogs could guide the design of new derivatives with enhanced potency.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.comopenmedicinalchemistryjournal.com The process involves:

Obtaining the 3D structure of the target protein (from X-ray crystallography or homology modeling).

Placing the ligand (e.g., an analog of this compound) into the active site of the protein.

Using a scoring function to evaluate and rank different binding poses based on their calculated binding energy. d-nb.info Docking studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions, that are crucial for binding affinity. nih.gov

Following a molecular docking simulation, a detailed analysis of the ligand-target interactions is performed. This analysis identifies the specific amino acid residues in the binding pocket that form favorable contacts with the ligand. Common interactions include:

Hydrogen Bonds: The carbonyl oxygen of the propanone chain is a prime hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the alkyl portions of the substituents and the side chain can engage in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

π-π Stacking: The aromatic ring can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, and Tryptophan.

By comparing the interaction profiles of highly active and inactive analogs, researchers can identify "hot spots" within the binding site—residues that are critical for achieving high potency. This information is invaluable for predicting the binding sites of new targets and for designing ligands with improved complementarity to a known site.

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model can be generated based on the structure of a potent ligand bound to its target or by aligning a series of active compounds and extracting their common features. mdpi.com

For analogs of this compound, a pharmacophore model might include features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic/aromatic feature (the substituted phenyl ring).

An additional hydrophobic feature (the ethyl group).

This model can then be used as a 3D query to rapidly screen large virtual libraries of compounds to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active. nih.gov This process, known as virtual screening, is a powerful strategy for lead discovery.

Once initial hits are identified, in silico lead optimization strategies are employed. This involves computationally modifying the hit compounds (e.g., adding or changing substituents) and using QSAR models and molecular docking to predict whether these changes will improve activity, selectivity, and ADME properties, thereby guiding the synthesis of the most promising candidates.

Comparative Studies with Diverse Structural Analogs (e.g., Chalcones, Other Substituted Propiophenone Derivatives)

The biological evaluation of structurally related, yet distinct, chemical series provides a powerful tool for understanding the pharmacophoric requirements for a particular therapeutic target. By comparing the activity profiles of this compound analogs with those of chalcones and other substituted propiophenones, researchers can identify crucial functional groups and spatial arrangements that govern efficacy and selectivity.

Chalcones, characterized by an α,β-unsaturated carbonyl system, are well-established precursors in flavonoid biosynthesis and have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. nih.gov Their structural similarity to propiophenones, which can be considered saturated or otherwise modified versions of the chalcone (B49325) backbone, makes them ideal candidates for comparative SAR studies.

One such comparative study investigated a series of chalcone derivatives for their cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), Fem-X (melanoma), PC-3 (prostate cancer), MCF-7 (breast cancer), LS174 (colon cancer), and K562 (leukemia). The results, summarized in the table below, highlight the influence of different substituents on the phenyl rings of the chalcone scaffold on their anticancer potency.

Table 1: Cytotoxic Activity of Chalcone Derivatives

Compound Substituent R HeLa IC50 (µM) Fem-X IC50 (µM) PC-3 IC50 (µM) MCF-7 IC50 (µM) LS174 IC50 (µM) K562 IC50 (µM)
1 H >100 >100 >100 >100 >100 >100
2 4-CH3 89.43 95.33 79.51 85.62 92.14 88.31
3 4-OCH3 75.21 82.14 68.32 77.89 80.45 72.99
4 4-Cl 45.67 51.23 39.88 48.91 53.76 42.15
5 4-F 62.11 68.79 55.43 65.82 70.12 59.87
6 3,4-(OCH3)2 58.92 65.43 51.21 61.34 67.88 55.01

Data sourced from a study on the anticancer activities of chalcone and propafenone (B51707) derivatives. nih.gov

The data reveals that unsubstituted chalcone (Compound 1) is largely inactive, while the introduction of substituents on the B-ring significantly modulates cytotoxicity. Halogen substitution, particularly chlorine (Compound 4), appears to confer the most potent anticancer activity across the tested cell lines. This suggests that electronic and steric factors of the substituent play a crucial role in the interaction of these chalcones with their biological targets.

A direct comparison with chalcones reveals key structural differences. The defining feature of chalcones is the α,β-unsaturated double bond, which acts as a Michael acceptor and is often implicated in their mechanism of action, allowing for covalent interaction with biological nucleophiles such as cysteine residues in enzymes. In contrast, the saturated propan-1-one chain in this compound and its analogs lacks this reactive electrophilic center. This fundamental structural divergence suggests that their mode of action is likely to be different, potentially involving non-covalent interactions within protein binding pockets.

Furthermore, the conformational flexibility of the propiophenone side chain compared to the more rigid chalcone backbone can lead to different binding orientations and affinities for their respective biological targets. The methoxy and methyl substituents on the phenyl ring of this compound also contribute to its specific steric and electronic profile, which would influence its binding interactions.

In the context of anti-inflammatory activity, both chalcones and some propiophenone derivatives have shown promise. Studies have indicated that certain chalcone analogs can inhibit key inflammatory mediators. sphinxsai.com Similarly, research on some propiophenone derivatives has pointed to their potential as anti-inflammatory agents. A comparative analysis in this area would focus on the ability of these different scaffolds to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB). The substitution pattern on the aromatic rings of both chalcones and propiophenones would be a critical factor in determining their inhibitory potency and selectivity.

Molecular Mechanisms of Biological Activity in in Vitro Research

Enzyme Inhibition and Modulation Studies

In vitro investigations have identified 1-(4-Methoxy-3-methylphenyl)propan-1-one (MMPP) as a potent inhibitor of specific enzymes that play crucial roles in cellular signaling and disease progression. A significant target of MMPP is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Studies have shown that MMPP effectively suppresses the kinase activity of VEGFR2. This inhibition is crucial in preventing the downstream signaling cascades that lead to the formation of new blood vessels, a process often implicated in tumor growth.

Furthermore, MMPP has been demonstrated to target IκB kinase β (IKKβ), an essential enzyme in the Nuclear Factor-kappa B (NF-κB) signaling pathway. By binding to the ATP binding site of IKKβ, MMPP blocks the phosphorylation of downstream substrates, thereby inhibiting the activation of this pro-inflammatory pathway.

Target EnzymeEffect of this compoundReference
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Inhibition of kinase activity nih.gov
IκB kinase β (IKKβ)Inhibition of phosphorylation activity researchgate.net

Receptor Binding and Ligand-Target Interaction Analyses

The biological effects of this compound are initiated by its direct binding to specific cellular receptors and proteins. Molecular docking and in vitro binding assays have provided insights into these interactions.

A primary target for which high binding affinity has been demonstrated is the ATP-binding domain of VEGFR2 nih.gov. This interaction is fundamental to its inhibitory effect on the receptor's kinase activity. In addition to intracellular targets, MMPP has been shown to interact with components of the lipopolysaccharide (LPS) recognition complex on the cell surface. Specifically, it directly binds to CD14 and Myeloid Differentiation factor 2 (MD2), which are crucial for the TLR4-mediated inflammatory response to bacterial endotoxins researchgate.net.

Moreover, as mentioned in the previous section, MMPP exhibits a strong binding affinity for the ATP binding site of the enzyme IKKβ, with a reported binding affinity of -8.2 kcal/mol researchgate.net. This direct interaction underlies its ability to modulate the NF-κB signaling pathway.

Binding TargetBinding Affinity/InteractionReference
VEGFR2 ATP-binding domainHigh affinity nih.gov
CD14Direct binding researchgate.net
Myeloid Differentiation factor 2 (MD2)Direct binding researchgate.net
IKKβ ATP binding site-8.2 kcal/mol researchgate.net

Investigation of Cellular Pathway Modulation (e.g., Signaling Cascades, Apoptosis Induction, Mechanisms of Oxidative Stress Reduction)

The binding of this compound to its molecular targets triggers the modulation of several key cellular pathways. A prominent example is the suppression of the VEGFR2/AKT/ERK signaling cascade nih.gov. By inhibiting VEGFR2, MMPP prevents the phosphorylation and activation of downstream signaling proteins such as Akt and ERK, which are critical for cell proliferation, survival, and angiogenesis nih.gov.

A significant consequence of MMPP's interaction with cellular machinery is the induction of apoptosis. In vitro studies have shown that treatment with MMPP leads to an increase in the expression of pro-apoptotic proteins, including Bax, cleaved caspase-3, and cleaved caspase-8. Concurrently, it suppresses the expression of the anti-apoptotic protein Bcl-2 researchgate.net. This shift in the balance of apoptotic regulators ultimately commits the cell to a programmed cell death pathway.

Furthermore, MMPP has been shown to inhibit inflammatory pathways by targeting the activation of transcription factors such as NF-κB and Signal Transducer and Activator of Transcription 3 (STAT3) researchgate.netnih.govnih.gov. It attenuates the activation and nuclear translocation of NF-κB and also inhibits the JNK/AP-1 pathway researchgate.net. The inhibition of STAT3 activity further contributes to its anti-inflammatory and potential anti-cancer effects nih.govnih.gov.

While direct studies on the effect of this compound on oxidative stress are limited, research on a closely related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has demonstrated a reduction in oxidative stress. This suggests that MMPP may also possess the capacity to modulate cellular redox balance.

In Vitro Antimicrobial Efficacy and Elucidation of Underlying Biochemical Pathways

Research into the antimicrobial properties of this compound and its structural analogs has revealed potential efficacy against a range of pathogens. A study on a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones demonstrated antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the yeast Candida albicans drugs.com. The activity was expressed as minimum inhibitory concentrations (MICs).

Another study on a structurally similar compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, isolated from Senecio graveolens, showed specific and potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action for this related compound involves the permeabilization of the bacterial membrane and disruption of the cell division process researchgate.net. While these findings are for related compounds, they suggest a potential avenue for the antimicrobial action of this compound.

Microbial SpeciesActivity of Structurally Related CompoundsReference
Staphylococcus aureusAntimicrobial activity observed drugs.com
Escherichia coliAntimicrobial activity observed drugs.com
Candida albicansAntimicrobial activity observed drugs.com
Gram-positive bacteria (including MRSA)Specific antibacterial activity, membrane permeabilization, and cell division disruption researchgate.net

Exploration of Other In Vitro Biological Modulations and Their Molecular Basis (e.g., Anti-inflammatory, Antiplatelet, Antiferroptotic Mechanisms)

Beyond the aforementioned activities, in vitro studies have begun to explore other biological modulations by this compound.

Anti-inflammatory Mechanisms: The anti-inflammatory properties of MMPP are well-documented and are a direct consequence of its modulation of key inflammatory pathways. By inhibiting the NF-κB and STAT3 signaling cascades, MMPP effectively reduces the expression of pro-inflammatory cytokines and mediators researchgate.netnih.govnih.gov. The binding of MMPP to CD14 and MD2 further underscores its role as a modulator of the inflammatory response to bacterial components researchgate.net.

Antiferroptotic Mechanisms: Emerging evidence suggests that MMPP may play a role in regulating ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. One study has indicated that MMPP-treated cardiomyocytes exhibited decreased intracellular reactive oxygen species (ROS) levels, reduced lactate dehydrogenase (LDH) release, and higher cell viability, suggesting an inhibitory effect on ferroptosis nih.gov.

Currently, there is a lack of direct in vitro evidence regarding the antiplatelet activity of this compound. Further research is required to investigate its potential effects on platelet aggregation and related biochemical pathways.

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxy-3-methylphenyl)propan-1-one, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Friedel-Crafts acylation, where 4-methoxy-3-methylbenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include temperature control (0–5°C for exothermic reactions), solvent selection (anhydrous dichloromethane or CS₂), and stoichiometric ratios to minimize side products like over-acylated derivatives. Post-reaction purification via column chromatography or recrystallization improves purity. Yield optimization may require iterative adjustments to catalyst loading and reaction time .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

Combined analytical techniques are essential:

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data to confirm functional groups (e.g., carbonyl at ~200–220 ppm in 13C^{13}C-NMR).
  • Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) to assess purity (>95% by area normalization).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 193.1234 for C₁₁H₁₄O₂). Discrepancies in spectral data should prompt re-analysis or alternative derivatization methods .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in this compound using X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Crystallization : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution, focusing on resolving disorder in methoxy/methyl groups. Hydrogen bonding networks (e.g., C=O···H interactions) can stabilize the crystal lattice. Compare final R-factors (<5%) with deposited CIF files in crystallographic databases .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Conflicting NMR or IR results (e.g., unexpected splitting or missing peaks) may arise from impurities, tautomerism, or solvent effects. Mitigation steps:

  • Repetition : Re-run spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Computational Validation : Perform DFT calculations (e.g., Gaussian09) to simulate spectra and compare with experimental data.
  • Cross-Verification : Use complementary techniques like 2D-COSY NMR or X-ray powder diffraction to confirm structural assignments .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates and IC₅₀ determination.
  • In Vivo Models : Test anticonvulsant activity in rodent models (e.g., maximal electroshock test) at doses of 30–300 mg/kg, with neurotoxicity assessments via rotarod performance.
  • Mechanistic Studies : Use SPR or ITC to quantify binding affinity to suspected targets (e.g., neurotransmitter receptors) .

Q. How can computational methods enhance the study of this compound’s reactivity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., binding poses in protein active sites).
  • Reactivity Simulations : Explore reaction pathways (e.g., nucleophilic attack at the carbonyl group) using transition-state theory in software like GAMESS.
  • ADMET Profiling : SwissADME predicts pharmacokinetic properties (e.g., logP = 2.1, suggesting moderate lipophilicity) .

Methodological Notes

  • Data Reproducibility : Always cross-reference synthetic protocols with CAS Common Chemistry or EPA DSSTox entries to ensure consistency .
  • Ethical Compliance : For biological studies, adhere to OECD guidelines for animal testing and declare conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.